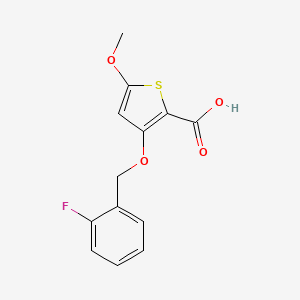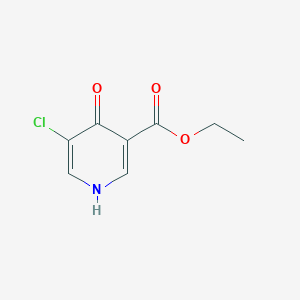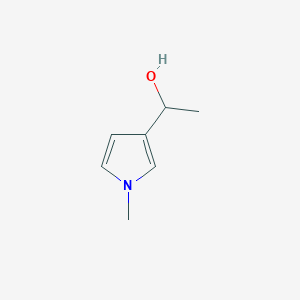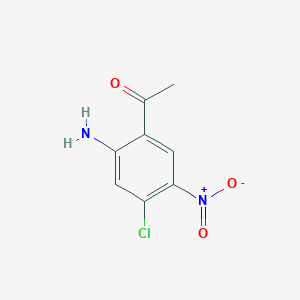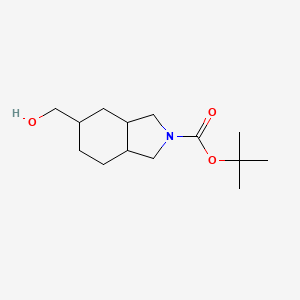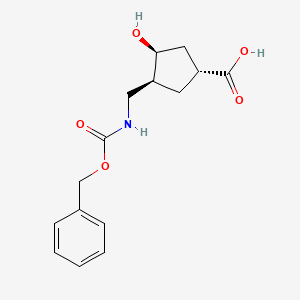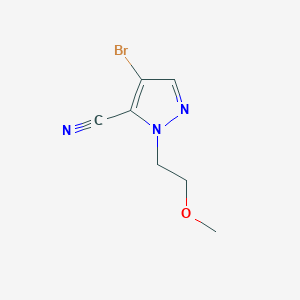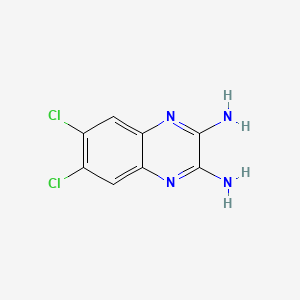![molecular formula C9H14N2O2 B15230982 (S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15230982.png)
(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities
Métodos De Preparación
The synthesis of pyrrolopyrazine derivatives, including (S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, can be achieved through several synthetic routes. One common method involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate . Another approach includes the transition-metal-free strategy described by Trofimov’s research group, which involves three steps: cross-coupling of pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified pyrrolopyrazine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable scaffold for the development of new bioactive molecules. In biology, it has shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . In medicine, it is being explored for its potential use in treating various diseases, including infections and cancer. In industry, it is used in the development of pharmaceuticals and other bioactive compounds .
Mecanismo De Acción
The mechanism of action of (S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be mediated by its ability to inhibit the growth of bacteria through interaction with bacterial enzymes and proteins . Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The exact molecular targets and pathways involved in its various biological activities are still being investigated, but they likely involve multiple mechanisms depending on the specific application .
Comparación Con Compuestos Similares
(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be compared with other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine-1,4-dione and 5H-pyrrolo[2,3-b]pyrazine derivatives. While all these compounds share a similar core structure, they exhibit different biological activities. For instance, pyrrolo[1,2-a]pyrazine-1,4-dione derivatives are known for their antibacterial, antifungal, and antiviral activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(8aS)-6,6-dimethyl-3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-9(2)4-3-6-8(13)10-5-7(12)11(6)9/h6H,3-5H2,1-2H3,(H,10,13)/t6-/m0/s1 |
Clave InChI |
HFUPOLSSTWLFJA-LURJTMIESA-N |
SMILES isomérico |
CC1(CC[C@@H]2N1C(=O)CNC2=O)C |
SMILES canónico |
CC1(CCC2N1C(=O)CNC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


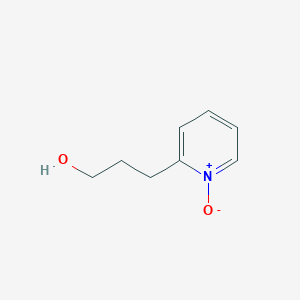
![Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15230904.png)
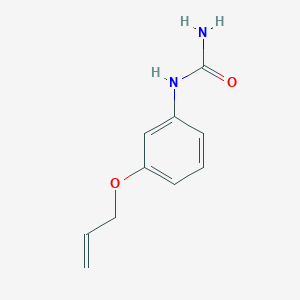
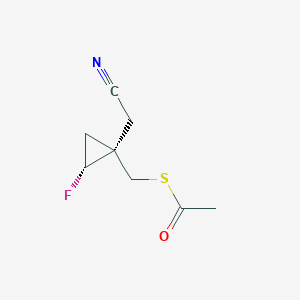
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid](/img/structure/B15230925.png)
